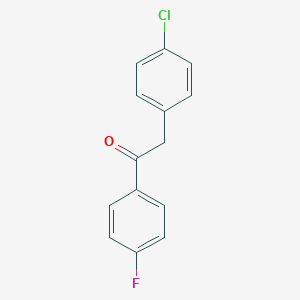

2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVQOVGOFBRALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565172 | |

| Record name | 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126866-16-8 | |

| Record name | 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126866-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone

Abstract: This document provides a comprehensive technical overview of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone, a halogenated diaryl ethanone derivative. Belonging to the deoxybenzoin class of compounds, this molecule serves as a valuable intermediate in various synthetic applications, particularly in the fields of medicinal chemistry and materials science. This guide details its structural identification, core physicochemical properties, characteristic spectroscopic signatures, and a plausible synthetic pathway. The information is curated for researchers, scientists, and professionals in drug development, offering both foundational data and practical insights into the handling and characterization of this compound.

Compound Identification and Molecular Structure

This compound is a specific isomer of a chlorofluorodeoxybenzoin. Accurate identification is paramount, as its properties are distinct from other isomers, such as 1-(4-chlorophenyl)-2-(4-fluorophenyl)ethanone. The nomenclature specifies a two-carbon chain (ethanone) where the carbonyl group (at position 1) is attached to a 4-fluorophenyl ring, and the α-carbon (position 2) is attached to a 4-chlorophenyl ring.

-

IUPAC Name: this compound

-

Synonyms: 4-Chlorobenzyl 4-fluorophenyl ketone

-

CAS Number: While CAS numbers exist for various isomers[1][2], a specific, verified CAS number for this exact compound is not consistently reported in publicly available databases. Researchers should verify the identity of any commercial sample via analytical methods.

Figure 1: 2D Structure of this compound.

Physicochemical Properties

The physical properties of this compound are dictated by its diaryl ketone structure, featuring two aromatic rings that contribute to its solidity and low volatility, and polar halogen and carbonyl groups that influence its solubility and crystalline nature. While specific experimental data for this isomer is scarce, the following table summarizes its calculated and expected properties based on its structure and data from related compounds.

| Property | Value | Source / Rationale |

| Molecular Weight | 248.68 g/mol | Calculated from formula C₁₄H₁₀ClFO.[2] |

| Appearance | White to off-white crystalline solid | Inferred from similar diaryl ketones like 4,4'-Difluorobenzophenone.[3] |

| Melting Point | Not experimentally determined. Expected to be >80 °C. | Based on related structures like 1-(4-Chlorophenyl)ethanone (74-76 °C)[4] and 4-Chlorobenzophenone (78 °C).[5] The additional fluorine atom may increase the melting point due to enhanced crystal lattice energy. |

| Boiling Point | >300 °C (Predicted) | High boiling point is expected due to high molecular weight and aromaticity. |

| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane, chloroform, acetone, and ethyl acetate. | The large nonpolar surface area of the phenyl rings dominates its solubility profile.[5] |

| XLogP3-AA | 4.0 (Predicted) | This value, calculated for the related isomer 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone, indicates high lipophilicity.[2] |

Spectroscopic and Analytical Characterization

For unambiguous identification and quality control, a combination of spectroscopic methods is essential. The following sections describe the expected spectral features for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise isomeric structure.

-

¹H NMR: The proton spectrum is expected to be relatively simple and highly informative.

-

Methylene Protons (-CH₂-): A sharp singlet integrating to 2H would be observed, likely in the range of δ 4.2-4.5 ppm . The adjacent electron-withdrawing carbonyl group and the chlorophenyl ring cause a significant downfield shift.

-

Aromatic Protons: Two distinct AA'BB' systems are expected for the two para-substituted rings.

-

4-Fluorophenyl Ring: Two doublets, each integrating to 2H, between δ 7.9-8.2 ppm (protons ortho to the carbonyl) and δ 7.1-7.3 ppm (protons meta to the carbonyl). The ortho protons are strongly deshielded by the ketone.

-

4-Chlorophenyl Ring: Two doublets, each integrating to 2H, between δ 7.2-7.4 ppm . The signals may overlap with the upfield doublet from the fluorophenyl ring.

-

-

-

¹³C NMR: The carbon spectrum provides confirmation of the carbon skeleton.

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to appear significantly downfield, in the range of δ 195-200 ppm .

-

Methylene Carbon (-CH₂-): The signal for the methylene carbon should appear around δ 45-50 ppm .[6]

-

Aromatic Carbons: A total of eight signals are expected in the aromatic region (δ 115-140 ppm ). The carbon attached to fluorine will exhibit a large C-F coupling constant.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ . This is characteristic of an aryl ketone where the carbonyl is conjugated with the aromatic ring.

-

C-Cl Stretch: A moderate to strong band is expected around 1090-1100 cm⁻¹ and/or 700-800 cm⁻¹ .

-

C-F Stretch: A strong band should appear in the 1200-1250 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals will be observed just above 3000 cm⁻¹ .

-

Aromatic C=C Stretch: Multiple bands of variable intensity will be present between 1450-1600 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The spectrum should show a molecular ion peak at m/z 248 . Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 250 with approximately one-third the intensity of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.

-

Key Fragments: Common fragmentation pathways would involve cleavage alpha to the carbonyl group, leading to fragment ions such as:

-

[C₇H₄FO]⁺ (m/z 123): Loss of the chlorobenzyl radical.

-

[C₇H₆Cl]⁺ (m/z 125/127): The chlorobenzyl cation.

-

Synthesis and Experimental Protocols

Diaryl ethanones are typically synthesized via Friedel-Crafts acylation or related cross-coupling reactions.[7][8] A robust and direct method for preparing this compound is the Friedel-Crafts acylation of fluorobenzene with 4-chlorophenylacetyl chloride.

Figure 2: Generalized workflow for the synthesis via Friedel-Crafts Acylation.

Step-by-Step Conceptual Protocol

Causality: This protocol leverages the electrophilic nature of the acylium ion, generated from 4-chlorophenylacetyl chloride and a Lewis acid catalyst (AlCl₃), which then attacks the electron-rich fluorobenzene ring to form the C-C bond. Fluorobenzene directs acylation primarily to the para position due to steric hindrance and electronic effects, yielding the desired product.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane.

-

Catalyst Suspension: Cool the solvent to 0 °C using an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, ~1.1 equivalents). Stir to create a suspension. Rationale: This exothermic step is controlled at low temperature to prevent side reactions.

-

Acyl Chloride Addition: In a separate flask, dissolve 4-chlorophenylacetyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirring AlCl₃ suspension, maintaining the temperature at 0 °C. Rationale: This forms the reactive electrophilic acylium ion complex.

-

Nucleophile Addition: Add fluorobenzene (~1.5-2.0 equivalents) dropwise to the reaction mixture. Rationale: Using an excess of the nucleophile drives the reaction to completion.

-

Reaction Progression: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Rationale: This step quenches the reaction, hydrolyzes the aluminum complexes, and protonates the intermediate, facilitating the separation of the organic product.

-

Aqueous Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution, followed by brine. Rationale: These washes remove residual acid, base, and inorganic salts.

-

Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to obtain the pure this compound.

Applications and Safety

Applications

As a functionalized deoxybenzoin, this compound is primarily of interest as a building block in organic synthesis. Halogenated aromatic ketones are key intermediates for:

-

Pharmaceutical Development: They serve as precursors for synthesizing more complex molecules with potential biological activity. The specific arrangement of the chloro- and fluoro- substituents can be crucial for receptor binding and metabolic stability.[9]

-

Materials Science: These structures can be incorporated into polymers like polyetheretherketone (PEEK) to modify properties such as thermal stability and flame retardancy.[10]

-

Agrochemicals: Fluorinated and chlorinated aromatic compounds are prevalent in modern pesticides and herbicides.[9]

Safety and Handling

No specific toxicological data is available for this compound. Standard laboratory safety precautions should be followed:

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

PubChem. 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone. [Link]

- Google Patents. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.

- Google Patents. CN104262095A - R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof.

-

Chemsrc. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]

-

NIST WebBook. Ethanone, 1-(4-fluorophenyl)-. [Link]

-

NIST WebBook. Ethanone, 1-(4-chlorophenyl)-. [Link]

- Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

PrepChem.com. Synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone. [Link]

-

ResearchGate. NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

ResearchGate. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. [Link]

-

PubChem. 4-Chlorobenzophenone. [Link]

-

ResearchGate. Methods for the synthesis of diarylethanones. [Link]

-

ResearchGate. Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). [Link]

-

Wikipedia. 4,4'-Difluorobenzophenone. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

MDPI. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. [Link]

-

Organic Chemistry Portal. One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. [Link]

-

Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

-

National Institutes of Health. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. [Link]

Sources

- 1. 2-(4-Chlorophenyl)-1-(3-Fluorophenyl)ethanone | CAS:1183554-70-2 | ACCELPHARMTECH [accelpharmtech.com]

- 2. 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | C14H10ClFO | CID 23455668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 4. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2 | Chemsrc [chemsrc.com]

- 5. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. malayajournal.org [malayajournal.org]

- 7. researchgate.net [researchgate.net]

- 8. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-(Aryl)-1-(Aryl)ethanones: Focus on 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone and Its Isomers

This guide provides a comprehensive technical overview of the chemical entity class represented by 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone. It is intended for researchers, chemists, and professionals in drug development who require a deep understanding of the synthesis, properties, analysis, and applications of this and structurally related halogenated aryl ethanones. We will delve into the nuances of isomeric forms, the rationale behind synthetic strategies, and the practical considerations for laboratory handling and analysis.

Introduction and Nomenclature Clarification

The ethanone backbone, substituted with halogenated phenyl rings, represents a critical class of intermediates in modern organic synthesis. The specific compound, this compound, and its isomers are not widely documented as final products but are pivotal as building blocks for more complex molecules, including active pharmaceutical ingredients (APIs).

It is crucial to address a common point of ambiguity in nomenclature. The position of the substituents on the ethanone core dictates the compound's specific properties and reactivity. This guide will cover several isomers to provide a broader and more useful context for the researcher.

Compound Identification and Physicochemical Properties

The fundamental molecular identity of these isomers is consistent, but their chemical and physical properties can vary based on the substituent positions.

Table 1: Core Compound Identifiers for Key Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone | 1183554-70-2 | C₁₄H₁₀ClFO | 248.68 |

| 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone | 1183199-32-7 | C₁₄H₁₀ClFO | 248.68 |

| 1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone | 126866-15-7 | C₁₄H₁₀ClFO | 248.68 |

| 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone* | 62148-67-8 | C₁₄H₁₀ClFO | 248.68 |

*Note: This isomer features the chlorine atom on the ethanone backbone rather than the phenyl ring, but it is a structurally related and commonly cited compound.

Table 2: Computed Physicochemical Properties (for C₁₄H₁₀ClFO isomers)

| Property | Value | Source |

| XLogP3-AA | 4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | Guidechem[2] |

| Topological Polar Surface Area | 17.1 Ų | Guidechem[2] |

| Exact Mass | 248.0404208 Da | PubChem[1] |

These computed properties suggest a non-polar, lipophilic molecule with limited hydrogen bonding capability, which influences its solubility and chromatographic behavior.

Synthesis and Mechanistic Insights

The synthesis of diaryl ethanones and their analogues typically relies on classical carbon-carbon bond-forming reactions. The Friedel-Crafts acylation is a cornerstone method for preparing the precursor, a halogenated acetophenone, which can then be further modified.

General Synthetic Approach: Friedel-Crafts Acylation

A common pathway involves the acylation of a fluorobenzene or chlorobenzene derivative. For instance, to synthesize a precursor like 2-chloro-1-(4-fluorophenyl)ethanone, fluorobenzene is reacted with chloroacetyl chloride.

Causality in Experimental Design:

-

Catalyst Choice: Anhydrous aluminum trichloride (AlCl₃) is the traditional Lewis acid catalyst. Its role is to polarize the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich fluorobenzene ring. However, modern approaches may utilize reusable and less hazardous ionic liquids, which can simplify the workup process and improve the environmental profile of the synthesis.[3]

-

Solvent: A non-reactive, polar solvent like nitrobenzene or an excess of the aromatic substrate itself is often used.[4]

-

Temperature Control: The reaction is typically initiated at low temperatures (0-30 °C) to control the exothermic reaction and prevent side product formation before proceeding.[3]

Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a halogenated acetophenone precursor, a key step in producing the target ethanone structures.

Caption: Generalized workflow for Friedel-Crafts acylation.

Synthesis of 2-(Aryl)-1-(Aryl)ethanones

Once a suitable α-haloacetophenone intermediate is formed (e.g., 2-bromo-1-(4-fluorophenyl)-ethanone), the second aryl ring can be introduced via nucleophilic substitution or cross-coupling reactions. For example, reacting 2-bromo-1-(4-fluorophenyl)-ethanone with a morpholine nucleophile has been demonstrated.[5] A similar principle would apply to forming the C-C bond with a 4-chlorophenyl nucleophile, likely via an organometallic reagent like a Grignard or organocuprate reagent.

Applications in Research and Drug Development

Halogenated ethanones are not typically therapeutic agents themselves but serve as indispensable intermediates. The incorporation of fluorine and chlorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making these motifs highly desirable in drug design.[6]

-

Precursors for APIs: These compounds are building blocks for various pharmaceuticals. For example, 2-chloro-4'-fluoroacetophenone is an important intermediate in the synthesis of the antifungal agent epoxiconazole and the statin drug fluvastatin.[3]

-

Scaffolds in Medicinal Chemistry: The ethanone core provides a versatile scaffold for constructing more complex heterocyclic systems, such as pyrazoles, triazoles, and quinazolines, which are prevalent in modern kinase inhibitors and other targeted therapies.[7][8]

Analytical Methodologies

Ensuring the purity and identity of these intermediates is critical. High-Performance Liquid Chromatography (HPLC) is the standard method for quantitative analysis.

HPLC Protocol for Analysis

This protocol provides a robust starting point for the analysis of this compound and its isomers. The non-polar nature of the molecule makes it well-suited for reverse-phase chromatography.

Instrumentation and Conditions:

| Parameter | Value |

| HPLC System | Standard system with pump, autosampler, column oven, UV-Vis detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 248 nm |

| Run Time | 10 minutes |

Protocol Steps:

-

Reagent Preparation: Use HPLC-grade acetonitrile and ultrapure water.

-

Standard Solution: Accurately prepare a 1000 µg/mL stock solution of the reference standard in the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.[9]

-

Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution.

-

Sample Preparation: Dissolve a known quantity of the sample in the mobile phase to achieve a concentration within the calibration range.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Analytical Workflow Diagram

Caption: Standard workflow for HPLC analysis.

Safety and Handling

As with all α-halo ketones and aromatic compounds, proper safety precautions are essential. The information below is a synthesis from typical Safety Data Sheets (SDS) for related compounds.

-

Hazard Classification: These compounds are generally classified as harmful if swallowed (Acute toxicity, Oral, Category 4), causing skin irritation (Category 2), and causing serious eye irritation (Category 2A).[10] They may also cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (approved under standards like EN166 or NIOSH).[10][12]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[11][13]

-

Respiratory Protection: Use only in a well-ventilated area. If dust or aerosols are formed, use an approved respirator.[13][14]

-

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[10][13]

-

Skin: Wash off immediately with soap and plenty of water.[10][13]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[12][13]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[13]

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[11][15]

Conclusion

This compound and its isomers are valuable chemical intermediates whose utility lies in their versatile reactivity and the desirable properties conferred by their halogenated aryl moieties. A thorough understanding of their synthesis, analytical characterization, and safe handling is paramount for their effective use in research and development, particularly in the creation of novel pharmaceutical agents. The protocols and data presented in this guide serve as a foundational resource for scientists working with this class of compounds.

References

-

PubChem. 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone. National Center for Biotechnology Information. [Link]

- Google Patents. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.

-

Angene Chemical. Safety Data Sheet. Angene Chemical. [Link]

-

Fisher Scientific. Safety Data Sheet for 4'-Fluoroacetophenone. Fisher Scientific. [Link]

-

PrepChem.com. Synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone. PrepChem.com. [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Cheméo. [Link]

-

Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Organic Syntheses. [Link]

-

ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. National Library of Medicine. [Link]

Sources

- 1. 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | C14H10ClFO | CID 23455668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]

- 4. 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. jelsciences.com [jelsciences.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.fr [fishersci.fr]

- 12. 1-(4-Fluorophenyl)ethanone(403-42-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 15. labsolu.ca [labsolu.ca]

An In-Depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone

Introduction

2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone, a deoxybenzoin derivative, is a diaryl ketone that serves as a valuable intermediate in the synthesis of more complex molecular architectures. Its structure, featuring a fluorinated phenyl ring and a chlorinated phenyl ring linked by a keto-ethylene bridge, makes it a precursor of interest in medicinal chemistry and materials science. The strategic placement of halogen atoms can significantly influence the pharmacokinetic properties and binding affinities of derivative compounds, underscoring the importance of efficient and reliable synthetic access to this specific ketone.

This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound. Designed for researchers, chemists, and drug development professionals, this document delves into the mechanistic underpinnings, practical experimental protocols, and comparative analysis of the most effective synthetic strategies.

Part 1: Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and the most direct and widely employed method for synthesizing aryl ketones.[1] This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[2] For the target molecule, this can be approached by acylating fluorobenzene with 4-chlorophenylacetyl chloride.

Mechanistic Insights

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, commonly aluminum trichloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage.[3] This generates a resonance-stabilized acylium ion.

Step 1: Formation of the Acylium Ion The Lewis acid (AlCl₃) abstracts the chloride from 4-chlorophenylacetyl chloride, forming the electrophilic acylium ion.

Caption: Formation of the electrophilic acylium ion.

Step 2: Electrophilic Aromatic Substitution The π-electron system of the fluorobenzene ring acts as a nucleophile, attacking the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[3]

Step 3: Rearomatization A weak base, typically [AlCl₄]⁻, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst. The final product is formed after an aqueous workup to decompose the ketone-AlCl₃ complex.[4]

Caption: Key stages of the Friedel-Crafts acylation reaction.

Experimental Protocol (Adapted)

This protocol is adapted from established procedures for the Friedel-Crafts acylation of aromatic compounds.[5]

Step 1: Preparation of 4-Chlorophenylacetyl Chloride If not commercially available, 4-chlorophenylacetic acid can be converted to the corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Step 2: Acylation Reaction

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl evolution), add anhydrous aluminum trichloride (1.1 eq.) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of 4-chlorophenylacetyl chloride (1.0 eq.) in the same dry solvent via the dropping funnel.

-

Once the addition is complete, add fluorobenzene (1.0-1.2 eq.) dropwise, maintaining the low temperature.

-

After the addition of fluorobenzene, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, monitoring progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it slowly over crushed ice and concentrated HCl.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Data

The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

| Parameter | Value/Condition | Source |

| Catalyst | Aluminum Trichloride (AlCl₃) | [1] |

| Solvent | Dichloromethane (DCM) or CS₂ | [5] |

| Temperature | 0 °C to Room Temperature | [5] |

| Typical Yield | 70-85% | (Estimated) |

| Purity | >95% after recrystallization | (Expected) |

Part 2: Grignard Reaction Pathway

The Grignard reaction provides a powerful method for carbon-carbon bond formation. In this context, the synthesis involves the reaction of a Grignard reagent derived from a 4-chlorobenzyl halide with a 4-fluorobenzoyl derivative.

Mechanistic Insights

The reaction hinges on the nucleophilic character of the Grignard reagent.

Step 1: Formation of Grignard Reagent 4-chlorobenzyl chloride reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form 4-chlorobenzylmagnesium chloride.[6] This process inverts the polarity of the benzylic carbon, making it a potent nucleophile.

Step 2: Nucleophilic Acyl Substitution The Grignard reagent attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. This addition forms a tetrahedral intermediate.[7]

Step 3: Elimination and Ketone Formation The tetrahedral intermediate is unstable and collapses, expelling the chloride ion as a leaving group to form the target ketone, this compound.

Causality Behind Experimental Choices: It is critical to control the reaction conditions. The ketone product is also susceptible to attack by a second equivalent of the Grignard reagent, which would lead to the formation of a tertiary alcohol.[8][9] To favor ketone formation, the reaction is typically run at low temperatures, and the Grignard reagent is added slowly to a solution of the acyl chloride (inverse addition). Using less reactive organometallic reagents like organocuprates (Gilman reagents) can also selectively yield the ketone.[10]

Caption: Grignard reaction pathway and potential side reaction.

Experimental Protocol (Adapted)

-

Prepare Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.2 eq.). Add a solution of 4-chlorobenzyl chloride (1.2 eq.) in anhydrous THF dropwise. A crystal of iodine can be used to initiate the reaction. The formation is typically exothermic.[11]

-

Acylation: In a separate flame-dried flask, dissolve 4-fluorobenzoyl chloride (1.0 eq.) in anhydrous THF and cool to -78 °C (dry ice/acetone bath).

-

Inverse Addition: Slowly add the prepared Grignard reagent from the first flask to the cooled solution of 4-fluorobenzoyl chloride via a cannula.

-

Quenching: After stirring at -78 °C for 1-2 hours, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Work-up: Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Data Summary

| Parameter | Value/Condition | Source |

| Reagents | 4-chlorobenzylmagnesium chloride, 4-fluorobenzoyl chloride | [7] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [11] |

| Temperature | -78 °C to control selectivity | [12] |

| Typical Yield | 50-70% (ketone) | (Estimated) |

| Key Challenge | Preventing over-addition to form tertiary alcohol | [8] |

Part 3: Suzuki-Miyaura Cross-Coupling Pathway

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[13] This modern method offers high functional group tolerance and is a powerful tool for constructing biaryl systems, which can be extended to the synthesis of diaryl ketones.[14] A plausible route involves coupling an arylboronic acid with a suitable α-halo ketone.

Mechanistic Insights: The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[15][16]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the α-halo ketone (e.g., 2-bromo-1-(4-fluorophenyl)ethanone), forming a Pd(II) complex. This is often the rate-determining step.[16]

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid (e.g., 4-chlorophenylboronic acid) is transferred to the palladium center, displacing the halide. The base activates the boronic acid to facilitate this step.[13]

-

Reductive Elimination: The two organic ligands on the Pd(II) center couple and are eliminated, forming the final C-C bond of the product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[15]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol (Conceptual)

This protocol is based on general procedures for Suzuki couplings of α-halo carbonyl compounds.[17][18]

-

Reactant Preparation: The synthesis requires a precursor such as 2-bromo-1-(4-fluorophenyl)ethanone, which can be prepared by the bromination of 1-(4-fluorophenyl)ethanone.

-

Reaction Setup: To a Schlenk flask, add 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq.), 4-chlorophenylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent and Degassing: Add a solvent mixture, typically toluene/water or dioxane/water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the residue by column chromatography on silica gel.

Data Summary

| Parameter | Value/Condition | Source |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with ligands | [19] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | [13] |

| Solvent | Toluene/H₂O, Dioxane, DMF | |

| Typical Yield | 60-90% | (Estimated) |

| Key Advantage | High functional group tolerance | [19] |

Part 4: Comparative Analysis and Conclusion

Choosing the optimal synthetic pathway depends on several factors, including scale, cost, available starting materials, and desired purity.

| Pathway | Advantages | Disadvantages | Best For |

| Friedel-Crafts Acylation | - High atom economy- Direct, few steps- Inexpensive reagents (AlCl₃) | - Requires stoichiometric Lewis acid- Generates corrosive HCl gas- Sensitive to substrate electronics | Large-scale, cost-driven synthesis where starting materials are readily available. |

| Grignard Reaction | - Strong C-C bond formation- Versatile starting materials | - Strict anhydrous conditions required- Risk of over-addition to form alcohol- Sensitive to many functional groups | Lab-scale synthesis where precise control can be exerted to avoid side-products. |

| Suzuki-Miyaura Coupling | - Excellent functional group tolerance- Mild reaction conditions- High yields and selectivity | - Requires pre-functionalized substrates- Cost of palladium catalyst- Potential for catalyst contamination | Synthesis of complex analogues or when sensitive functional groups must be preserved. |

Conclusion

The synthesis of this compound can be effectively achieved through several robust chemical transformations. The Friedel-Crafts acylation stands out as the most direct and industrially scalable route, benefiting from low-cost reagents and high convergence. However, it requires careful handling of stoichiometric Lewis acids and corrosive byproducts. The Grignard reaction offers a classic alternative, though it demands rigorous control to prevent the formation of tertiary alcohol side-products. For syntheses requiring high specificity and tolerance of other functionalities within the molecule, the Suzuki-Miyaura cross-coupling provides a modern, highly reliable, albeit more expensive, alternative. The selection of the optimal pathway is ultimately a strategic decision guided by the specific constraints and objectives of the research or production campaign.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved January 14, 2026, from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved January 14, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 14, 2026, from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved January 14, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Acid Chloride → Tertiary Alcohol with Grignard Reagents (RMgBr), then H₃O⁺. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 14, 2026, from [Link]

-

Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved January 14, 2026, from [Link]

-

The Organic Chemistry Tutor. (2024, November 11). Reaction of Acyl Chlorides with Grignard reagent [Video]. YouTube. [Link]

-

Chemistry Stack Exchange. (2021, May 23). Reaction of acyl chloride with excess Grignard reagent. [Link]

-

BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved January 14, 2026, from [Link]

-

Casado, J., et al. (2008). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]

-

Chemistry LibreTexts. (2024, March 17). 21.4: Chemistry of Acid Halides. [Link]

-

National Center for Biotechnology Information. (2025, September 22). A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). Method for producing deoxybenzoin.

-

ResearchGate. (n.d.). Synthesis of diaryl ketones. a) Main traditional route. b) Our working... [Image]. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 2-chloro-4' -fluoroacetophenone.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 14, 2026, from [Link]

-

Azevedo, A. M. G. (n.d.). Synthetic model of a new deoxybenzoin derivative from Deguelia hatschbachii. RI/UFS. [Link]

-

ResearchGate. (n.d.). Strategies for the synthesis of diaryl ketones [Image]. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

ResearchGate. (n.d.). 16: Friedel-Craft's acylation of fluorobenzene and... [Image]. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). deoxyanisoin. Retrieved January 14, 2026, from [Link]

-

Clark, J. (n.d.). friedel-crafts acylation of benzene. Chemguide. [Link]

-

Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved January 14, 2026, from [Link]

-

Khan Academy. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Retrieved January 14, 2026, from [Link]

-

Malaysian Journal of Chemistry. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved January 14, 2026, from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). The method for preparing o-chlorobenzyl magnesium chloride class compound.

-

NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. [Link]

-

Royal Society of Chemistry. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. [Link]

-

ResearchGate. (n.d.). Figure S9. 1 H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e) [Image]. Retrieved January 14, 2026, from [Link]

Sources

- 1. Friedel–Crafts Acylation [sigmaaldrich.com]

- 2. byjus.com [byjus.com]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. byjus.com [byjus.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone in Common Laboratory Solvents: A Predictive and Methodological Approach

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of successful drug development and process chemistry. It governs critical parameters ranging from reaction kinetics and purification efficiency to bioavailability and formulation stability. This guide provides an in-depth analysis of the predicted solubility of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone, a halogenated diaryl ketone. In the absence of extensive published empirical data for this specific molecule, this document leverages fundamental physicochemical principles and an analysis of its structural motifs to predict its behavior across a spectrum of common laboratory solvents. Furthermore, a robust, step-by-step experimental protocol for the accurate determination of its solubility is detailed, providing researchers with a practical framework for empirical validation. This guide is intended for scientists in chemical research and drug development who require a comprehensive understanding of solubility for informed solvent selection in synthesis, purification, and formulation workflows.

Introduction: The Critical Role of Solubility

In the fields of medicinal chemistry and process development, understanding a compound's solubility is not merely an academic exercise; it is a critical factor that dictates the viability of a project. The choice of solvent can dramatically influence reaction rates, yield, and impurity profiles during synthesis. For purification, selecting an appropriate crystallization or chromatographic solvent system is entirely dependent on differential solubility.[1] In drug development, the aqueous solubility of an API is a primary determinant of its dissolution rate and subsequent bioavailability. Therefore, a thorough characterization of a compound's solubility profile is an indispensable early-stage activity.

This guide focuses on this compound, a molecule possessing structural features common in modern pharmaceuticals, including aromatic rings and halogen substituents. Its solubility behavior is dictated by the interplay of these features, specifically the polarity of the carbonyl group, the hydrophobicity of the diaryl structure, and the influence of the chloro- and fluoro- substituents.

Physicochemical Profile of this compound

To predict solubility, one must first analyze the molecule's structure and inherent physicochemical properties. The principle of "like dissolves like" remains the most powerful tool for initial assessment, stating that substances with similar polarities are more likely to be soluble in one another.[1][2]

-

Core Structure: The molecule is a ketone, characterized by a polar carbonyl (C=O) functional group. This group introduces a significant dipole moment, making this part of the molecule capable of dipole-dipole interactions.[3]

-

Aromatic Systems: The presence of two phenyl rings (a chlorophenyl and a fluorophenyl group) introduces a large, nonpolar, and hydrophobic character to the molecule. These regions will primarily interact via van der Waals forces (specifically, London dispersion forces).

-

Hydrogen Bonding Capability: The oxygen atom of the carbonyl group has lone pairs of electrons and can act as a hydrogen bond acceptor.[4] However, the molecule lacks a hydrogen atom bonded to a highly electronegative atom (like O-H or N-H), meaning it cannot act as a hydrogen bond donor. This is a crucial distinction, as its ability to interact with protic solvents like water or ethanol is limited to accepting hydrogen bonds.[5]

-

Halogen Substituents: The chlorine and fluorine atoms are electronegative and contribute to the molecule's overall polarity. However, their primary influence in a molecule of this size is often an increase in molecular weight and surface area, which strengthens London dispersion forces.

Overall Polarity Assessment: this compound is best described as a sparingly polar or moderately nonpolar molecule. The polarity of the central ketone group is significantly offset by the large, nonpolar surface area of the two aromatic rings. This duality suggests that it will not be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will likely exhibit optimal solubility in solvents of intermediate polarity.

Predicted Solubility Profile and Solvent Selection Rationale

Based on the physicochemical analysis, we can predict the qualitative solubility of this compound in various classes of laboratory solvents. The following table provides these predictions and the rationale behind them.

| Solvent | Class | Dielectric Constant (ε) | Predicted Qualitative Solubility | Rationale |

| Water | Polar Protic | ~80.1 | Insoluble | The molecule's large hydrophobic surface area from the two phenyl rings far outweighs the polar contribution of the carbonyl group. While the carbonyl can accept hydrogen bonds from water, this is insufficient to overcome the energy required to disrupt the strong hydrogen-bonding network of water itself.[6] |

| Methanol / Ethanol | Polar Protic | ~32.7 / ~24.5 | Slightly Soluble to Soluble | These alcohols have a polar hydroxyl group and a nonpolar alkyl chain. They can act as hydrogen bond donors to the solute's carbonyl oxygen. Their alkyl portion can interact favorably with the aromatic rings, making them better solvents than water. Solubility is expected to increase from methanol to ethanol as the nonpolar character increases. |

| Acetone | Polar Aprotic | ~20.7 | Soluble to Highly Soluble | Acetone shares a carbonyl group with the solute, promoting strong dipole-dipole interactions. Its two methyl groups provide some nonpolar character to solvate the phenyl rings. As a polar aprotic solvent, it cannot hydrogen bond with itself, making it easier for the solute to be integrated.[7] |

| Acetonitrile (ACN) | Polar Aprotic | ~37.5 | Soluble | A highly polar aprotic solvent with a large dipole moment. It should effectively solvate the polar ketone portion of the molecule.[8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~46.7 | Highly Soluble | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. Its polarity will strongly interact with the carbonyl group, and it is generally an excellent solvent for crystalline organic solids.[8] |

| Tetrahydrofuran (THF) | Borderline Aprotic | ~7.6 | Highly Soluble | THF strikes an excellent balance of moderate polarity (from the ether oxygen) and nonpolar character (from the four methylene groups). This duality allows it to effectively solvate both the polar carbonyl group and the nonpolar aromatic rings, making it a prime candidate for high solubility. |

| Dichloromethane (DCM) | Borderline Aprotic | ~9.1 | Highly Soluble | DCM is a versatile solvent of intermediate polarity. It is an excellent choice for compounds with both polar functional groups and significant nonpolar regions. |

| Toluene | Nonpolar | ~2.4 | Soluble | Toluene's aromatic ring can engage in favorable π-stacking interactions with the phenyl rings of the solute. Its overall nonpolar character will effectively solvate the hydrophobic portions of the molecule. |

| Hexane / Heptane | Nonpolar | ~1.9 | Slightly Soluble to Insoluble | These aliphatic hydrocarbons are highly nonpolar and interact only through weak London dispersion forces. While they can solvate the aromatic rings, they cannot effectively solvate the polar carbonyl group, leading to poor overall solubility.[6] |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To move from prediction to empirical data, a standardized experimental protocol is required. The equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a crystalline solid.[2] This protocol is designed to be a self-validating system.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound in that solvent at that temperature.

Materials and Equipment

-

This compound (crystalline solid)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation of Standard Solutions: Accurately prepare a series of stock solutions of the compound in a suitable solvent (in which it is highly soluble, like acetonitrile or DMSO) at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of crystalline this compound to a pre-weighed vial. "Excess" means adding enough solid so that a significant amount remains undissolved at the end of the experiment. A starting point is typically 5-10 mg of solid per 1 mL of solvent.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the test solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period. A minimum of 24 hours is recommended to ensure equilibrium is reached, though 48-72 hours may be necessary for some compounds.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid to settle.

-

Sample Extraction and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm) to remove all undissolved solid particles. This step is critical to prevent artificially high concentration readings.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical calibration curve.

-

Quantitative Analysis: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).

-

Calculation:

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the known concentrations of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value is the solubility, typically expressed in mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Figure 1: Shake-Flask Solubility Determination Workflow.

Analysis of Solute-Solvent Interactions

The empirically determined solubility data can be directly correlated to the intermolecular forces between the solute and the various solvents.

-

In Nonpolar Solvents (e.g., Hexane): The primary interactions are weak London dispersion forces between the solvent's alkyl chains and the solute's aromatic rings. The energy gained from these interactions is insufficient to overcome the solute-solute interactions in the crystal lattice, resulting in low solubility.

-

In Polar Aprotic Solvents (e.g., Acetone, THF): Stronger dipole-dipole interactions occur between the solvent's polar functional group (carbonyl or ether) and the solute's carbonyl group. Simultaneously, the nonpolar regions of the solvent interact favorably with the solute's aromatic rings. This dual-interaction capability leads to high solubility.

-

In Polar Protic Solvents (e.g., Ethanol): The strongest interaction is the hydrogen bond formed between the solvent's hydroxyl (-OH) group (donor) and the solute's carbonyl oxygen (acceptor). Dipole-dipole and dispersion forces also contribute. However, the solvent must also expend energy to break its own hydrogen bonds to accommodate the solute, which can temper the overall solubility compared to optimal aprotic solvents.

Diagram of Intermolecular Interactions

Caption: Figure 2: Dominant Solute-Solvent Interactions.

Conclusion and Practical Applications

This guide establishes that this compound is predicted to be a sparingly polar compound with low solubility in highly polar (water) and nonpolar (hexane) solvents. Its optimal solubility is anticipated in polar aprotic and borderline solvents such as DMSO, THF, Dichloromethane, and Acetone . These solvents effectively balance the interactions with both the polar carbonyl core and the nonpolar diaryl structure.

For researchers, this predictive analysis provides a direct path to informed solvent selection:

-

For Synthesis: Solvents like THF or Dichloromethane are excellent starting points for reaction media.

-

For Purification: A mixed-solvent system, such as Toluene/Heptane or Ethanol/Water, could be explored for crystallization, leveraging the differential solubility to precipitate the pure compound.

-

For Analysis: Acetonitrile and Methanol are common, effective solvents for preparing samples for chromatographic analysis (HPLC, LC-MS).

By combining this theoretical framework with the provided empirical shake-flask protocol, scientists can confidently and efficiently characterize the solubility of this compound, accelerating research and development timelines.

References

- University of Colorado, Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

- FCT EMIS. (n.d.). Ketones are organic compounds characterized by a carbonyl group (C=O) bonded to two alkyl or aryl groups.

- Chemistry LibreTexts. (2019, January 14). 3.10: Properties of Aldehydes and Ketones.

- Chemistry LibreTexts. (2025, October 3). Chapter 13.2: Solubility and Structure.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Chemguide. (n.d.). an introduction to aldehydes and ketones.

Sources

- 1. chem.ws [chem.ws]

- 2. youtube.com [youtube.com]

- 3. fctemis.org [fctemis.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone Derivatives

Abstract

The diaryl ethanone scaffold, characterized by its two aromatic rings linked by a keto-ethyl bridge, represents a privileged structure in medicinal chemistry. This technical guide provides an in-depth exploration of the potential biological activities of a specific subclass: 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone and its derivatives. We will delve into the synthetic strategies for accessing these compounds, followed by a comprehensive analysis of their potential as anticonvulsant, anticancer, anti-inflammatory, and antimicrobial agents. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and insights into the structure-activity relationships that govern the therapeutic potential of this promising class of molecules.

Introduction: The 2-Aryl-1-Arylethanone Core - A Scaffold of Versatility

The 2-aryl-1-arylethanone framework is a key structural motif found in a variety of biologically active compounds. The presence of two aromatic rings allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological targets. The ethanone linker provides a degree of conformational flexibility, which can be crucial for optimal interaction with biological macromolecules. The specific focus of this guide, the this compound core, incorporates two key halogen substitutions. The para-chloro and para-fluoro substituents are known to modulate metabolic stability, lipophilicity, and binding interactions, making this a particularly interesting scaffold for drug discovery. This guide will explore the multifaceted biological potential of derivatives built upon this core structure.

Synthetic Pathways to this compound Derivatives

The primary and most versatile method for the synthesis of the this compound core is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction provides a direct route to forming the key carbon-carbon bond between the fluorinated aromatic ring and the ethanone carbonyl group.[1][2]

General Synthetic Workflow

The synthesis typically proceeds in two main steps: the formation of the acyl chloride from 4-chlorophenylacetic acid, followed by the Friedel-Crafts acylation with fluorobenzene. Subsequent modifications can then be made to the core structure to generate a library of derivatives.

Caption: General synthetic workflow for this compound and its derivatives.

Detailed Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a representative example for the synthesis of the core structure.

Step 1: Synthesis of 4-Chlorophenylacetyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorophenylacetic acid (1 equivalent).

-

Slowly add thionyl chloride (2 equivalents) to the flask at room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by the cessation of gas evolution.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure to obtain crude 4-chlorophenylacetyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

In a separate three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl3) (1.2 equivalents) in an inert solvent such as dichloromethane (DCM) or nitrobenzene.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a solution of 4-chlorophenylacetyl chloride (1 equivalent) in the same inert solvent to the cooled suspension.

-

After the addition is complete, add fluorobenzene (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Potential Biological Activities

Derivatives of the this compound scaffold have shown promise in several therapeutic areas. The following sections detail the evidence for their potential anticonvulsant, anticancer, anti-inflammatory, and antimicrobial activities.

Anticonvulsant Activity

Rationale: Epilepsy is a neurological disorder characterized by recurrent seizures. Many existing antiepileptic drugs (AEDs) exert their effects by modulating ion channels, particularly voltage-gated sodium channels.[3][4] The diaryl structure of the target compounds makes them candidates for interaction with these channels. Indeed, studies on structurally related diarylimidazoles have demonstrated their potential as sodium channel blockers and their efficacy in preclinical seizure models.[4][5]

Experimental Evaluation: The primary screening for anticonvulsant activity is typically performed using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests in rodents.[6][7]

Detailed Protocol: Maximal Electroshock (MES) Test

-

Animal Preparation: Use male albino mice (20-25 g). House the animals under standard laboratory conditions with free access to food and water.

-

Drug Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., 0.5% methylcellulose) should be used.

-

Induction of Seizure: At a predetermined time after drug administration (e.g., 30 minutes or 4 hours), deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes using an electroconvulsiometer.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.

-

Data Analysis: The effective dose 50 (ED50), the dose required to protect 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Quantitative Data: While specific data for the exact core structure is limited, studies on related diaryl compounds provide valuable insights. For instance, certain 2,4-diarylimidazoles have shown significant activity in the MES test.[5]

| Compound Class | Test Model | ED50 (mg/kg) | Reference |

| 2,4-Diarylimidazoles | MES (mice, i.p.) | 46.8 - 136.7 | [5] |

| Aryl Semicarbazones | MES (mice, i.p.) | Varies with substitution | [8] |

| 3-Aminopyrroles | MES (rat, p.o.) | 2.5 | [9] |

Mechanism of Action: The anticonvulsant activity of many diaryl compounds is attributed to their ability to modulate voltage-gated sodium channels.[4][9] They are thought to stabilize the inactivated state of the channel, thereby reducing the firing of action potentials and suppressing seizure propagation.

Caption: Proposed mechanism of action for anticonvulsant diaryl ethanone derivatives.

Anticancer Activity

Rationale: The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort. Diaryl compounds, including chalcones and their analogues, have demonstrated significant antiproliferative activity against various cancer cell lines.[10][11][12] Their mechanisms of action are often multifactorial, involving the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a complex role in cancer progression.[13][14][15]

Experimental Evaluation: The in vitro anticancer activity of the synthesized derivatives is commonly assessed using cytotoxicity assays such as the MTT or MTS assay.[12][16]

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, MDA-MB-231 for triple-negative breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data: A pyrazolone derivative incorporating the 2-(4-chlorophenyl) and 4-(4-fluorophenyl) moieties has shown potent cytotoxic effects against breast cancer cell lines.[17]

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one | MCF-7 | 5.355 | [17] |

| 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one | MDA-MB-231 | 1.419 | [17] |

| Fluorophenyl-substituted 1,3,4-thiadiazole derivatives | MCF-7 | ~52-55 µM | [18] |

Mechanism of Action: The anticancer activity of the aforementioned pyrazolone derivative has been linked to the inhibition of the p38 MAPK signaling pathway.[17] This pathway is involved in cellular responses to stress and can influence cell proliferation, differentiation, and apoptosis.[13][14][15] Inhibition of p38 MAPK can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Simplified p38 MAPK signaling pathway and the proposed inhibitory action of the derivatives.

Anti-inflammatory Activity

Rationale: Inflammation is a complex biological response to harmful stimuli. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. Diaryl compounds have been investigated for their anti-inflammatory properties, with some showing potent activity.[19][20][21]

Experimental Evaluation: A common in vivo model for screening anti-inflammatory agents is the carrageenan-induced paw edema test in rats.[8][9][22]

Detailed Protocol: Carrageenan-Induced Paw Edema

-

Animal Preparation: Use male Wistar rats (150-200 g).

-

Drug Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

| Compound Class | Test Model | Inhibition of Edema (%) | Reference |

| Diarylheptanoids | LPS-induced RAW 264.7 cells | Potent inhibition of NO production (IC50 = 4.2 µM for some) | [20] |

| 1,5-Diarylimidazoles | COX-2 catalyzed PGE2 production | Varies with substitution | [23] |

Antimicrobial Activity

Rationale: The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Chalcones, which share a structural resemblance to the diaryl ethanone core, have been extensively studied for their antibacterial and antifungal activities.[14][24][25][26]

Experimental Evaluation: The antimicrobial activity of the synthesized compounds can be evaluated using the agar well diffusion method.[1][24]

Detailed Protocol: Agar Well Diffusion Method

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline.

-

Inoculation of Agar Plates: Spread the microbial inoculum evenly over the surface of Mueller-Hinton agar plates.

-

Preparation of Wells: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Application of Test Compounds: Add a specific volume (e.g., 100 µL) of the test compound solution at different concentrations into the wells. A solvent control and a standard antibiotic (e.g., ampicillin) should be included.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Quantitative Data: Chalcone derivatives have shown promising antimicrobial activity against a range of bacteria.[3][24]

| Compound Class | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |

| Heterocyclic Chalcones | S. aureus | Varies with substitution | [24] |

| Chalcone Derivatives | B. subtilis | MIC: 62.5 | [3] |

| Chalcone Derivatives | E. coli | MIC: 250 | [3] |

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both aromatic rings. Based on studies of related diaryl compounds, the following SAR insights can be inferred:

-

Anticonvulsant Activity: For aryl semicarbazones, a 4-fluoro substitution on the phenyl ring was found to be optimal for activity.[8] The nature of the terminal carbimino group also significantly influences potency.

-